3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine
Overview
Description
3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with an amino group, a methyl group, and a pyrrolidinyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have shown significant activity on kinases like p70s6kβ .
Mode of Action
Compounds with similar structures have been found to inhibit certain kinases . Inhibition typically occurs when the compound binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction.
Biochemical Pathways
Kinase inhibition can affect a variety of cellular processes, including cell growth and proliferation, signal transduction, and apoptosis .
Pharmacokinetics
The pyrrolidine ring, a component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability.
Result of Action
Kinase inhibitors, in general, can lead to the inhibition of cell growth and proliferation, disruption of signal transduction, and induction of apoptosis .
Biochemical Analysis
Biochemical Properties
3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The pyrrolidinyl group in this compound enhances its binding affinity to these enzymes, potentially leading to enzyme inhibition or activation depending on the specific isoform involved . Additionally, this compound can interact with G-protein-coupled receptors (GPCRs), modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been observed to influence neurotransmitter release and synaptic plasticity by modulating ion channel activity and receptor function . In hepatocytes, this compound affects cellular metabolism by altering the expression of genes involved in lipid and glucose metabolism . Furthermore, this compound can impact cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes involves the formation of a stable complex that can either inhibit or enhance enzyme activity . Additionally, this compound can act as an allosteric modulator of GPCRs, influencing receptor signaling without directly competing with endogenous ligands . These interactions can lead to changes in gene expression, enzyme activity, and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can be complex. In vitro studies have demonstrated that prolonged exposure to this compound can lead to adaptive changes in enzyme expression and activity, potentially resulting in altered metabolic profiles . In vivo studies have also indicated that chronic administration of this compound can affect tissue homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it has been observed to exert beneficial effects on metabolic and neurological functions . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been noted, where a specific dose range is required to achieve therapeutic benefits without adverse effects . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . Additionally, this compound can affect the activity of key metabolic enzymes, such as those involved in glycolysis and lipid metabolism, thereby altering cellular energy balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and function . The distribution of this compound within tissues is also influenced by its affinity for specific tissue components, such as lipids and proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . In these organelles, it can interact with key enzymes and proteins, modulating their activity and influencing cellular processes . The precise localization of this compound within cells is essential for its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine typically involves the reaction of 4-methyl-2,6-dichloropyridine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction. The resulting intermediate is then treated with ammonia or an amine source to introduce the amino group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the amino group, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-Amino-4-methylpyridine: Lacks the pyrrolidinyl group, resulting in different chemical and biological properties.
4-Methyl-6-(pyrrolidin-1-yl)pyridine:
3-Amino-6-(pyrrolidin-1-yl)pyridine: Similar structure but different substitution pattern, leading to variations in its chemical behavior.
Uniqueness: 3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both the amino and pyrrolidinyl groups allows for versatile interactions in various chemical and biological contexts.
Properties
IUPAC Name |
4-methyl-6-pyrrolidin-1-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8-6-10(12-7-9(8)11)13-4-2-3-5-13/h6-7H,2-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAZDDWKDBPEKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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